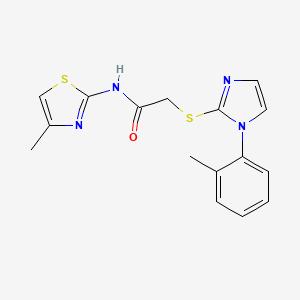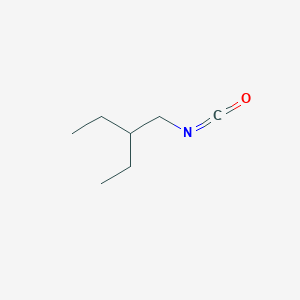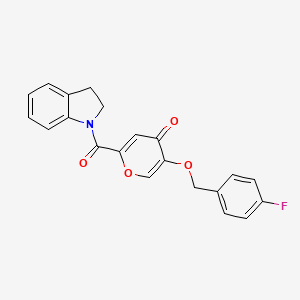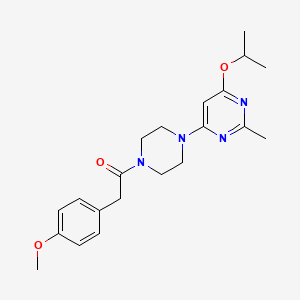
N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as MTA, is a thiazole-containing compound that has been widely used in scientific research. MTA is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the regulation of cellular methylation processes.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been synthesized and studied for their anticancer properties. For instance, a study synthesized new thiazole derivatives and investigated their antitumor activities against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, demonstrating selective cytotoxicity and the potential for inducing apoptosis in cancer cells. Another research synthesized 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, which were evaluated for antitumor activity against a variety of human tumor cell lines, highlighting significant anticancer activity for some compounds (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019; Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antioxidant Properties
Thiazole compounds have been evaluated for their antimicrobial and antioxidant properties. A study on 5-arylazo-2-chloroacetamido thiazole derivatives highlighted their potential as antioxidant agents through in vitro studies and molecular docking, suggesting their efficacy against oxidative stress-related diseases. Another study synthesized imidazo[2,1-b]thiazole derivatives, demonstrating good to excellent antibacterial activity and some antimalarial activity, indicating their potential in treating infectious diseases (Hossan, 2020; Vekariya et al., 2017).
Insecticidal Activity
Research into novel thiazole derivatives incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has shown promising insecticidal activity. This suggests the potential use of these compounds in agricultural pest management (Fadda et al., 2017).
Synthesis and Characterization
The synthesis and characterization of thiazole derivatives have been a significant area of study. Various methods, including microwave-assisted synthesis and green chemistry approaches, have been developed to synthesize thiazole and imidazole derivatives efficiently, offering valuable insights into their chemical properties and potential applications in drug development and other fields (Schmeyers & Kaupp, 2002; Nofal et al., 2014).
properties
IUPAC Name |
2-[1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-11-5-3-4-6-13(11)20-8-7-17-16(20)23-10-14(21)19-15-18-12(2)9-22-15/h3-9H,10H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWUGXUCWOQXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B2652697.png)
![N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2652698.png)
![6-(4-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2652703.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(trifluoromethyl)benzoate](/img/structure/B2652708.png)

![5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2652710.png)

![6-Acetyl-2-(4-acetylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652713.png)

![N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2652717.png)
![7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652718.png)

